![molecular formula C42H55NO8 B12303525 28-(3,3-Dimethyloxiran-2-yl)-22-hydroxy-1,10,10,12,12,30,30,36-octamethyl-11,24,27,29,32-pentaoxa-3-azadecacyclo[17.17.0.02,17.04,16.07,15.09,13.022,36.023,25.023,33.026,31]hexatriaconta-2(17),4(16),5,7(15)-tetraen-8-one](/img/structure/B12303525.png)
28-(3,3-Dimethyloxiran-2-yl)-22-hydroxy-1,10,10,12,12,30,30,36-octamethyl-11,24,27,29,32-pentaoxa-3-azadecacyclo[17.17.0.02,17.04,16.07,15.09,13.022,36.023,25.023,33.026,31]hexatriaconta-2(17),4(16),5,7(15)-tetraen-8-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lolitrem A is a potent tremorgenic mycotoxin produced by clavicipitaceous fungal endophytes, particularly those of the genera Epichloë and Neotyphodium, in association with grasses such as perennial ryegrass.
準備方法
Synthetic Routes and Reaction Conditions
The biosynthesis of lolitrem A involves a series of enzymatic reactions within the fungal endophytes. Key enzymes include geranylgeranyl diphosphate synthases, monooxygenases, and cytochrome P450 enzymes . The synthetic route starts with the formation of geranylgeranyl diphosphate, followed by a series of oxidation and cyclization reactions to form the indole-diterpene skeleton .
Industrial Production Methods
Industrial production of lolitrem A is typically achieved through the cultivation of endophyte-infected perennial ryegrass. The endophytes are cultured under controlled conditions to maximize the production of lolitrem A. The compound is then extracted from the plant tissues using solvents and purified through techniques such as liquid chromatography .
化学反応の分析
Types of Reactions
Lolitrem A undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often facilitated by cytochrome P450 enzymes.
Reduction: The gain of electrons or hydrogen atoms, though less common for lolitrem A.
Substitution: Replacement of one functional group with another, which can occur under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Cytochrome P450 enzymes, molecular oxygen.
Reducing Agents: Less commonly used for lolitrem A.
Solvents: Dichloromethane, acetonitrile.
Major Products
The major products formed from these reactions include various hydroxylated and oxidized derivatives of lolitrem A, which can exhibit different biological activities .
科学的研究の応用
Lolitrem A has several scientific research applications:
作用機序
Lolitrem A exerts its effects by inhibiting large conductance calcium-activated potassium channels (BK channels). This inhibition disrupts the normal function of neurons and other electrically sensitive cells, leading to tremors and other neurological symptoms . The compound binds to the open state of the BK channels, preventing them from resetting after firing .
類似化合物との比較
Lolitrem A is part of a larger group of indole-diterpenes, which include:
Lolitrem B: Another potent tremorgenic mycotoxin with similar effects but different structural features.
Paxilline: A related compound that also inhibits BK channels but with different binding characteristics.
Lolitrem A is unique in its specific inhibition of BK channels and its role in the symbiotic relationship between grasses and fungal endophytes .
特性
分子式 |
C42H55NO8 |
|---|---|
分子量 |
701.9 g/mol |
IUPAC名 |
28-(3,3-dimethyloxiran-2-yl)-22-hydroxy-1,10,10,12,12,30,30,36-octamethyl-11,24,27,29,32-pentaoxa-3-azadecacyclo[17.17.0.02,17.04,16.07,15.09,13.022,36.023,25.023,33.026,31]hexatriaconta-2(17),4(16),5,7(15)-tetraen-8-one |
InChI |
InChI=1S/C42H55NO8/c1-35(2)23-18-21-20(28(44)27(23)36(3,4)51-35)11-12-24-26(21)22-17-19-13-16-41(45)39(9,40(19,10)30(22)43-24)15-14-25-42(41)32(49-42)29-31(46-25)37(5,6)50-34(47-29)33-38(7,8)48-33/h11-12,19,23,25,27,29,31-34,43,45H,13-18H2,1-10H3 |
InChIキー |
PXJKIAMLVLKXQP-UHFFFAOYSA-N |
正規SMILES |
CC1(C2CC3=C(C=CC4=C3C5=C(N4)C6(C(C5)CCC7(C6(CCC8C79C(O9)C3C(O8)C(OC(O3)C3C(O3)(C)C)(C)C)C)O)C)C(=O)C2C(O1)(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7,13-diazatetracyclo[7.7.1.02,7.013,17]heptadec-4-en-6-one;hydroiodide](/img/structure/B12303457.png)
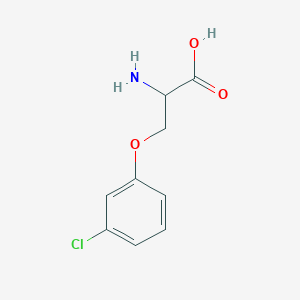
![[(1R,3S)-3-[3-[[5-(methoxymethyl)-2-methylpyrazole-3-carbonyl]amino]-1H-pyrazol-5-yl]cyclopentyl] N-propan-2-ylcarbamate](/img/structure/B12303467.png)
![tert-Butyl 2-(4-(methylamino)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl)piperidine-1-carboxylate](/img/structure/B12303472.png)
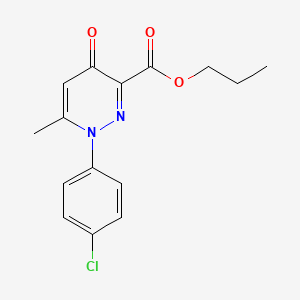

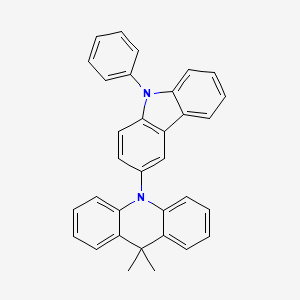
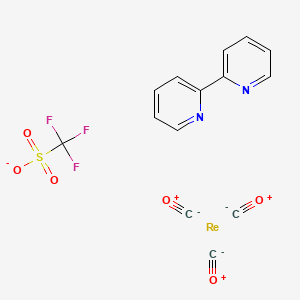
![5,6-Bis[4-(9,9-dimethyl-9,10-dihydroacridine)pheny]-2,3-dicyano-pyrazine](/img/structure/B12303507.png)

![(2S,3R,4S,5R,6R)-2-(4-ethenylphenoxy)-6-[[(2R,3R,4R,5S,6S)-3,4,5-trihydroxy-6-methyl-oxan-2-yl]oxymethyl]oxane-3,4,5-triol](/img/structure/B12303524.png)
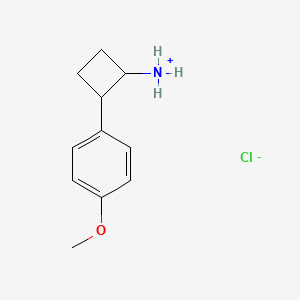
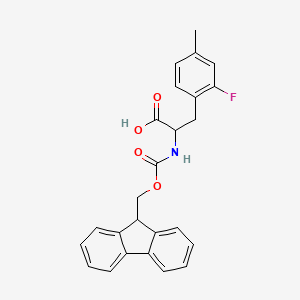
![rac-(1R,3S)-3-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]cyclopentan-1-amine, cis](/img/structure/B12303543.png)
